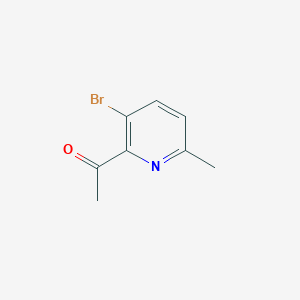
1-(3-Bromo-6-methylpyridin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-6-methylpyridin-2-yl)ethan-1-one is a brominated pyridine derivative with a molecular formula of C8H8BrNO. This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 6-position on the pyridine ring, with an ethanone (ketone) functional group attached to the 2-position. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-6-methylpyridin-2-yl)ethan-1-one can be synthesized through several methods, including:
Direct Bromination: Bromination of 6-methylpyridin-2-ylmethanone using bromine in the presence of a suitable catalyst.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction between 3-bromo-6-methylpyridin-2-ylboronic acid and an appropriate halide.
Nucleophilic Substitution: Reaction of 2-chloro-6-methylpyridine with bromoethanone in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is typically produced via large-scale bromination reactions, ensuring high purity and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-6-methylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Oxidation of the methyl group to form 3-bromo-6-methylpyridin-2-one.
Reduction: Reduction of the bromine atom to form 3-hydroxy-6-methylpyridin-2-ylmethanone.
Substitution: Nucleophilic substitution reactions at the bromine position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) and amines, with reaction conditions typically involving heating and the use of a base.
Major Products Formed:
Oxidation: 3-bromo-6-methylpyridin-2-one
Reduction: 3-hydroxy-6-methylpyridin-2-ylmethanone
Substitution: Various substituted pyridines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-6-methylpyridin-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other therapeutic agents.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Materials Science: It is utilized in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Wirkmechanismus
1-(3-Bromo-6-methylpyridin-2-yl)ethan-1-one is similar to other brominated pyridine derivatives, such as 2-bromo-6-methylpyridine and 3-bromo-2-methylpyridine. its unique combination of functional groups and positions of substituents gives it distinct chemical properties and reactivity. These differences make it particularly useful in specific synthetic applications and biological studies.
Vergleich Mit ähnlichen Verbindungen
2-bromo-6-methylpyridine
3-bromo-2-methylpyridine
2-bromo-3-methylpyridine
3-bromo-6-methoxypyridine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
Molekularformel |
C8H8BrNO |
|---|---|
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
1-(3-bromo-6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-4-7(9)8(10-5)6(2)11/h3-4H,1-2H3 |
InChI-Schlüssel |
PNYGIWLWRFLJJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)Br)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)
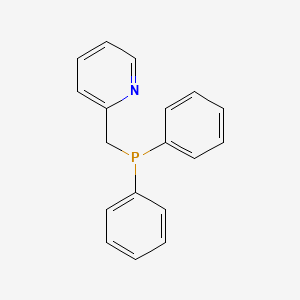
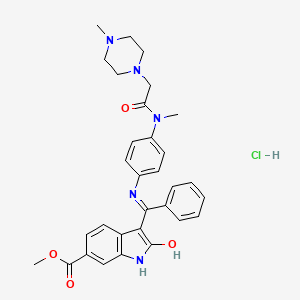
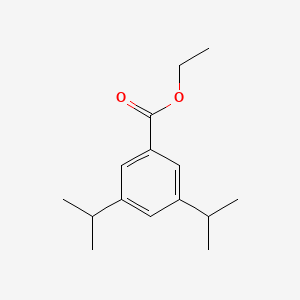
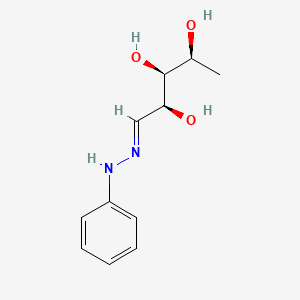
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride](/img/structure/B15202859.png)
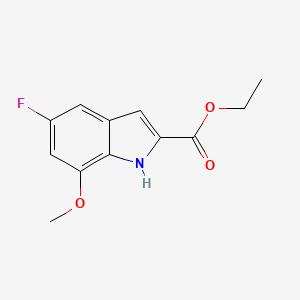
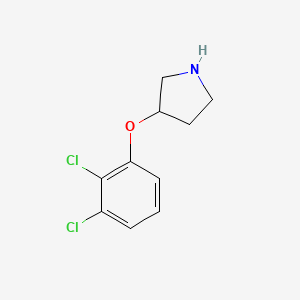

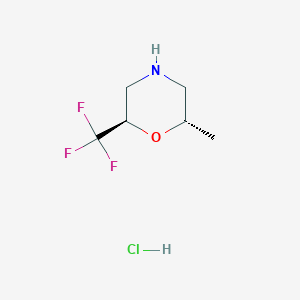
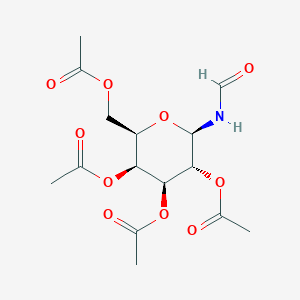
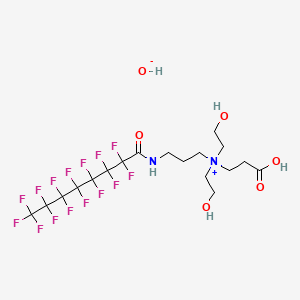
![(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid](/img/structure/B15202905.png)
